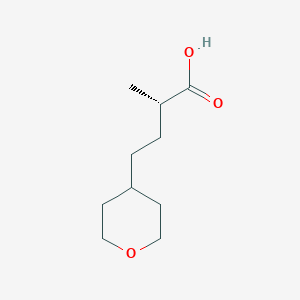
(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chemical compound that belongs to the class of carboxylic acids. It is also known as valnoctamide and is a derivative of valproic acid. This compound has been the subject of scientific research due to its potential therapeutic applications in various fields.
科学研究应用
(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid has been the focus of scientific research due to its potential therapeutic applications. One of the areas of research is in the treatment of epilepsy. Studies have shown that this compound has anticonvulsant properties and can reduce the frequency and severity of seizures.
Another area of research is in the treatment of anxiety and depression. Studies have shown that (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid can increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect on the nervous system. This can help to reduce anxiety and depression symptoms.
作用机制
The mechanism of action of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is not fully understood. However, it is believed to work by increasing the levels of GABA in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, which can help to reduce seizures, anxiety, and depression symptoms.
Biochemical and Physiological Effects:
(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have several biochemical and physiological effects. It can increase the levels of GABA in the brain, which can help to reduce seizures, anxiety, and depression symptoms. It can also increase the levels of glutathione, which is an antioxidant that helps to protect the body from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its anticonvulsant properties. This can be useful in studying the mechanisms of epilepsy and developing new treatments for the condition. Another advantage is its ability to increase the levels of GABA in the brain, which can be useful in studying the mechanisms of anxiety and depression.
One of the limitations of using (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects. Another limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid. One area of research is in the development of new anticonvulsant drugs based on this compound. Another area of research is in the development of new treatments for anxiety and depression based on the ability of this compound to increase the levels of GABA in the brain.
Another future direction is in the study of the potential neuroprotective effects of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid. Studies have shown that this compound can increase the levels of glutathione, which is an antioxidant that helps to protect the body from oxidative stress. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has anticonvulsant properties and can reduce the frequency and severity of seizures. It can also increase the levels of GABA in the brain, which can help to reduce anxiety and depression symptoms. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including the development of new anticonvulsant drugs and treatments for anxiety, depression, and neurodegenerative diseases.
合成方法
The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid can be achieved by reacting 4-hydroxybutyric acid with N-methylhydroxylamine in the presence of a catalyst. This reaction leads to the formation of N-methyl-4-hydroxybutanamide, which is then reacted with methyl chloroformate to yield (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid.
属性
IUPAC Name |
(2S)-2-methyl-4-(oxan-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEGQLSXWNCRSV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)
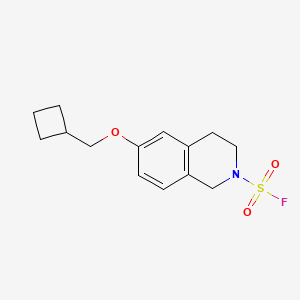
![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

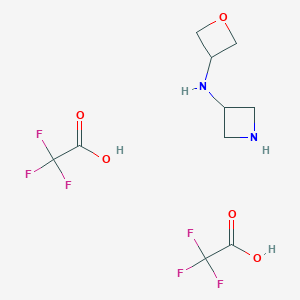
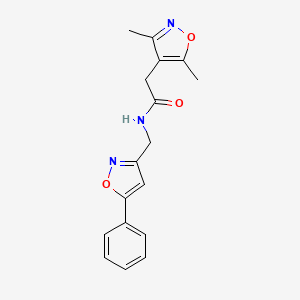
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
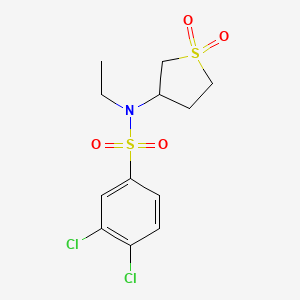
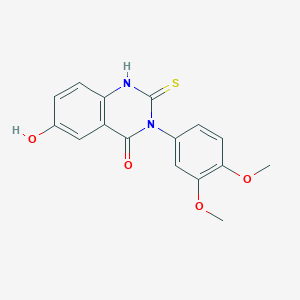
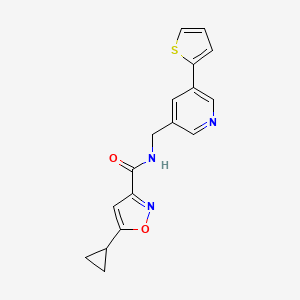
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)

![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)